

D-phenylalanine hydrochloride basic properties and structure

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Compound of Interest

Compound Name: *D-phenylalanine hydrochloride*

Cat. No.: *B8728948*

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Technical Master File: D-Phenylalanine Hydrochloride

Basic Properties, Structural Characterization, and Applications

Part 1: Executive Summary

D-Phenylalanine Hydrochloride (D-Phe-HCl) is the non-proteinogenic, dextrorotatory enantiomer of the essential amino acid phenylalanine, stabilized as a hydrochloride salt. Unlike its L-isomer, which is a fundamental building block of proteins, D-Phe-HCl is primarily utilized in pharmaceutical synthesis and neurochemical research. Its significance lies in its pharmacological activity as an enkephalinase inhibitor—extending the half-life of endogenous opioids—and its utility as a chiral synthon in the production of antidiabetic drugs (e.g., Nateglinide) and novel peptide therapeutics.

This technical guide provides a rigorous analysis of D-Phe-HCl, moving from fundamental physicochemical properties to advanced synthesis and analytical characterization.

Part 2: Physicochemical Profile[1][2][3]

The following data aggregates standard experimental values. Researchers should verify specific batch Certificates of Analysis (CoA) for exact values, particularly for optical rotation and impurity profiles.

Table 1: Core Chemical Specifications

Property	Specification	Notes
IUPAC Name	(2R)-2-amino-3-phenylpropanoic acid hydrochloride	R-configuration at the -carbon.[1][2][3][4][5][6][7]
CAS Number	28069-46-7	Specific to the HCl salt. (Zwitterion: 673-06-3)
Molecular Formula		
Molecular Weight	201.65 g/mol	Free base: 165.19 g/mol ; HCl: 36.46 g/mol .
Appearance	White to off-white crystalline powder	Hygroscopic; store desiccated.
Solubility (Water)	Soluble (>50 g/L at 20°C)	Significantly more soluble than zwitterionic D-Phe (27 g/L).
Solubility (Ethanol)	Slightly soluble	Solubility increases with temperature.
Melting Point	>240°C (Decomposes)	Distinct from zwitterion mp (~273–276°C).
pKa Values	-COOH: ~2.2 -NH : ~9.2	Values approximate those of L-Phe.
Optical Rotation		Concentration in .
Chirality	Dextrorotatory ()	D-isomer; ()-enantiomer.

Part 3: Structural Characterization

3.1 Stereochemistry

D-Phenylalanine possesses a single chiral center at the

-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, the amine group has the highest priority, followed by the carboxyl group, the benzyl side chain, and finally the hydrogen atom. In the D-isomer, the arrangement corresponds to the (R)-configuration.

3.2 Crystal Structure

D-Phenylalanine Hydrochloride crystallizes in a non-centrosymmetric space group, typically Monoclinic

, which is characteristic of chiral amino acid salts.

- **Lattice Packing:** The structure is stabilized by a complex network of hydrogen bonds involving the chloride ion, the ammonium protons, and the carboxylic acid group.
- **Polymorphism:** While L-phenylalanine exhibits multiple polymorphs (Forms I, II, III), the D-enantiomer is the mirror image. The HCl salt form disrupts the zwitterionic "bilayer" packing seen in the free acid, leading to higher water solubility and altered thermal stability.

Part 4: Synthesis & Production Workflows

Industrial production of D-Phe-HCl rarely relies on asymmetric chemical synthesis due to cost. The dominant method is Enzymatic Resolution, which ensures high enantiomeric excess (ee > 99%).

4.1 Enzymatic Resolution Protocol

This method utilizes the stereospecificity of enzymes like Aminoacylase or Hydantoinase to selectively hydrolyze a racemic derivative.

Workflow Logic:

- **Acetylation:** Racemic DL-Phenylalanine is acetylated to N-Acetyl-DL-Phenylalanine.
- **Selective Hydrolysis:** Immobilized Aminoacylase I (from *Aspergillus* species) selectively hydrolyzes the L-isomer to free L-Phenylalanine. The N-Acetyl-D-Phenylalanine remains unreacted.

- Separation: The free L-Phe is separated via ion-exchange chromatography or solubility differences.
- Chemical Hydrolysis: The remaining N-Acetyl-D-Phe is hydrolyzed using strong acid (HCl) to yield **D-Phenylalanine Hydrochloride**.



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Figure 1: Chemo-enzymatic workflow for the production of high-purity D-Phenylalanine HCl.

Part 5: Biological Activity & Mechanism[4]

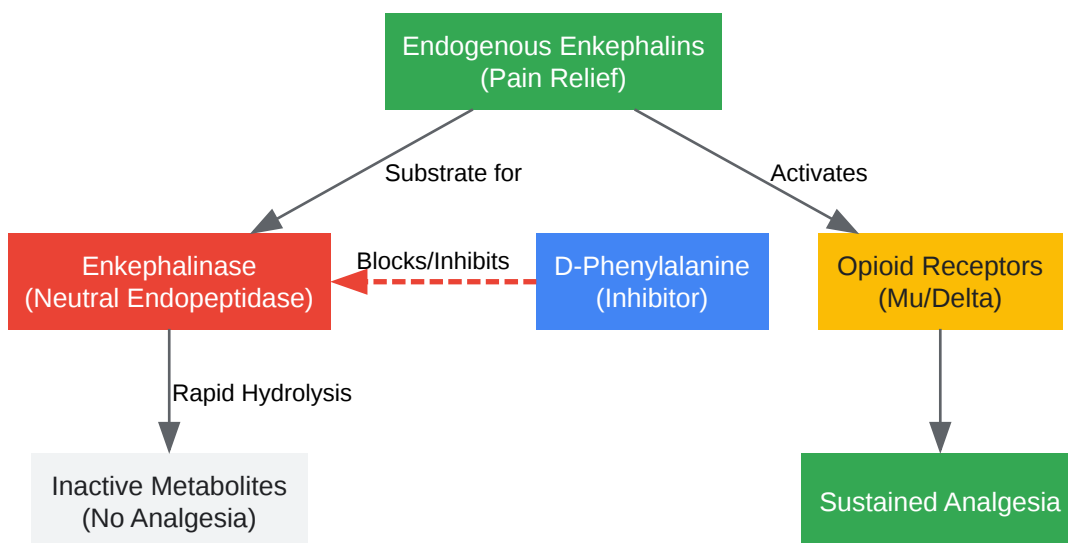
5.1 Enkephalinase Inhibition

D-Phenylalanine is a putative Enkephalinase Inhibitor. Enkephalins are endogenous pentapeptides (opioids) that bind to delta (

) and mu (

) opioid receptors to modulate pain. They are rapidly degraded by enzymes such as Carboxypeptidase A and Neutral Endopeptidase (NEP) (Enkephalinase).

Mechanism: D-Phe acts as a competitive substrate or inhibitor for these degrading enzymes. By occupying the active site of the enzyme, it prevents the breakdown of enkephalins, thereby extending their analgesic duration. This "indirect agonist" effect avoids the downregulation often seen with direct opioid receptor agonists.



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Figure 2: Mechanism of Action.[3] D-Phe inhibits the enzymatic degradation of enkephalins, potentiating natural pain relief.

Part 6: Analytical Characterization Protocols

To ensure the integrity of D-Phe-HCl for research or pharmaceutical use, chiral purity must be validated.

6.1 Chiral HPLC Method

Objective: Quantify Enantiomeric Excess (ee) and detect L-Phe impurity.

- Column: Crown ether-based CSP (e.g., CROWNPAK CR-I(+)) or Teicoplanin-based (e.g., Chirobiotic T).
- Mobile Phase: Perchloric acid () aqueous solution (pH 1.5–2.0).
 - Note: Acidic pH is required to protonate the amino group, essential for complexation with the crown ether stationary phase.
- Flow Rate: 0.4 – 0.8 mL/min.

- Temperature: 25°C (Lower temperatures can improve resolution).
- Detection: UV at 210 nm or 254 nm.
- Elution Order: On CROWNPAK CR(+), the D-enantiomer typically elutes after the L-enantiomer due to stronger complexation, but this must be confirmed with standards.

6.2 Self-Validating Purity Check (Polarimetry)

A quick purity check can be performed using specific rotation.

- Prepare Solution: Dissolve 1.0 g of dried D-Phe-HCl in 50 mL of distilled water ().
- Measure: Use a polarimeter with a sodium D-line lamp (589 nm) at 20°C.
- Validation: The specific rotation must fall between +32° and +35°. A value significantly lower indicates the presence of L-Phe (racemization) or moisture.

Part 7: Handling and Safety

- Hazard Classification: Irritant (Xi).
- GHS Labeling: Warning.
- Precautionary Statements:
 - P261: Avoid breathing dust.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
- Storage: Hygroscopic. Store in a tightly closed container at room temperature, preferably in a desiccator.

References

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